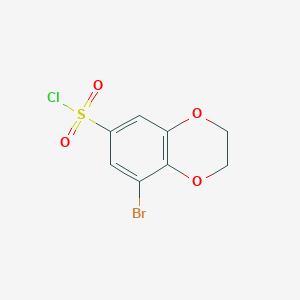

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride" is a brominated heterocyclic sulfonamide with potential applications in pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they offer insights into related bromo-substituted compounds and their reactivity, which can be extrapolated to understand the chemistry of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is well-documented in the literature. For instance, the reaction of bromoethylsulfonium salt with aminoalcohols leads to the formation of six- and seven-membered rings, including morpholines and benzoxazepines, in good-to-excellent yields . This suggests that similar sulfonium salts could potentially be used in the synthesis of this compound by reacting with appropriate diols or aminoalcohols under annulation conditions.

Molecular Structure Analysis

The charge density and stereochemistry of bromoethyl sulfonium salts have been studied both experimentally and theoretically . These studies reveal the electron density topology and the acidic nature of hydrogen atoms adjacent to the positively charged sulfur atom. By analogy, the molecular structure of this compound would likely exhibit similar electron density distributions around the sulfonamide group, influencing its reactivity and interactions.

Chemical Reactions Analysis

Sulfonylation reactions are key to modifying the properties of brominated compounds. For example, selective sulfonylation of 8-bromoadenosine derivatives has been achieved using sodium hydride and triisopropyl-benzenesulfonyl chloride . This indicates that the sulfonyl chloride group in the target compound could be introduced through a similar sulfonylation reaction, potentially under mild conditions to preserve the sensitive 1,4-benzodioxine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated sulfonamides can be inferred from related compounds. The anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide forms a hydrogen-bonded ladder motif, which suggests strong intermolecular interactions . This implies that this compound may also form significant hydrogen bonding, affecting its solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Synthesis of Antibacterial and Antifungal Agents

Research by Abbasi et al. (2020) demonstrated the use of 2,3-dihydro-1,4-benzodioxin-6-amine in synthesizing compounds with potential antibacterial and antifungal properties. One such compound showed significant antimicrobial potential with a low percentage of hemolytic activity, indicating its promise as a therapeutic agent (Abbasi et al., 2020).

Enzyme Inhibition and Antibacterial Studies

Another study by Irshad et al. (2014) synthesized O- and N-substituted derivatives starting with planetol. These compounds were found to be effective cholinesterase inhibitors and moderately potent antibacterial agents. The study also included computational docking against various enzyme active sites (Irshad et al., 2014).

Investigation of Enzyme Inhibitory Potential

A study by Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. They found that these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Synthesis of Sulfonamides for Antibacterial and Anti-inflammatory Potential

Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring, which showed promising antibacterial potential and were considered as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Diuretic and Antihypertensive Activities

A study by Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins to test for diuretic and antihypertensive activities in rats. Although these compounds showed lower activities than trichloromethiazide, they contributed to the understanding of such derivatives (Itazaki et al., 1988).

Synthesis of Antidiabetic Agents

Research in 2023 by Abbasi et al. focused on synthesizing new compounds to evaluate their anti-diabetic potential. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Safety and Hazards

Orientations Futures

The future directions for the use and study of “8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride” are not specified in the search results. Given its potential reactivity suggested by related compounds , it may have applications in the synthesis of other chemical compounds or in pharmaceutical research. Further study is needed to explore these possibilities.

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c9-6-3-5(15(10,11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRXFQLRIUFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241129-63-3 |

Source

|

| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)